molecular formula C11H11FO2 B3043862 Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate CAS No. 943111-99-7

Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate

Cat. No.: B3043862
CAS No.: 943111-99-7
M. Wt: 194.2 g/mol
InChI Key: URILMVCZIJTDNZ-UHFFFAOYSA-N
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Description

Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate is a cyclopropane-based ester derivative featuring a 2-fluorophenyl substituent at the 1-position and a methyl carboxylate group. The cyclopropane ring introduces significant strain, influencing both reactivity and conformational stability, while the 2-fluorophenyl group contributes electronic and steric effects that modulate interactions in synthetic or biological systems .

Synthesis typically involves coupling 1-(2-fluorophenyl)cyclopropane-1-carboxylic acid with methanol under esterification conditions. For example, derivatives like 1-(2-fluorophenyl)cyclopropane-1-carboxylate esters are synthesized via reactions with acid chlorides or coupling agents, as demonstrated in the preparation of related compounds (e.g., 1,3-dioxoisoindolin-2-yl 1-(2-fluorophenyl)cyclopropane-1-carboxylate, with a 71% yield using silica gel chromatography) . Key spectral data for the compound include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (m, 1H), 7.32 (m, 1H), 7.16–7.07 (m, 2H), 1.96 (q, J = 4.5 Hz, 2H), 1.49 (q, J = 4.5 Hz, 2H) .
  • HRMS (ESI): Exact mass consistent with C₁₉H₁₅NO₅ [M+H]⁺ .

Properties

IUPAC Name

methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URILMVCZIJTDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-Fluoro-Cyclopropyl-(2-Fluorophenyl) Ketone

The foundational step involves synthesizing the ketone precursor, 1-fluoro-cyclopropyl-(2-fluorophenyl) ketone. Adapted from EP0533013A2 and US5498750A, this process employs a Friedel-Crafts acylation using 2-fluorophenylmagnesium bromide and 1-fluorocyclopropane-1-carbonyl chloride. Key conditions include:

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran.
  • Temperature : −78°C to 0°C under nitrogen atmosphere.
  • Workup : Quenching with ammonium chloride, extraction with dichloromethane, and silica gel chromatography.

The intermediate is characterized by ¹⁹F NMR (δ = 191–199 ppm, cyclopropyl-F) and ¹H NMR (cyclopropane protons at δ = 1.40–1.62 ppm).

Peroxy Compound-Mediated Rearrangement to Methyl Ester

The ketone undergoes oxidative rearrangement using meta-chloroperbenzoic acid (m-CPBA) in the presence of sodium hydroxide. The mechanism proceeds via a Baeyer-Villiger oxidation, followed by esterification:

  • Oxidation :

    • Conditions : m-CPBA (1.2 equiv), NaOH (2.0 equiv), methyl tert-butyl ether, 0°C → room temperature.
    • Intermediate : Phenoxy ester, which hydrolyzes to the carboxylic acid under basic conditions.
  • Esterification :

    • Conditions : Methanol, catalytic H₂SO₄, reflux.
    • Yield : 63% after recrystallization (hexane/ethanol).

Direct Cyclopropanation of Methyl 2-Fluorophenylacrylate

Simmons-Smith Reaction

A one-pot cyclopropanation employs diethylzinc and diiodomethane to generate a zinc carbene, which reacts with methyl 2-fluorophenylacrylate:

  • Reagents : CH₂I₂ (1.5 equiv), ZnEt₂ (3.0 equiv).
  • Solvent : Dichloromethane, −10°C.
  • Yield : 45–58% after column chromatography (SiO₂, hexane/ethyl acetate).

Transition Metal-Catalyzed Cyclopropanation

Rhodium(II) catalysts enable stereoselective cyclopropanation:

  • Catalyst : Rh₂(OAc)₄ (2 mol%).
  • Diazo Compound : Methyl diazoacetate.
  • Diastereomeric Ratio : trans:cis = 4:1.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    δ = 7.45–7.17 (m, 4H, aromatic), 3.77 (t, J = 9.9 Hz, 1H, cyclopropane), 3.50 (s, 3H, OCH₃), 2.45–2.23 (m, 2H, cyclopropane).
  • ¹⁹F NMR (188 MHz, CDCl₃/CFCl₃):
    δ = −199 ppm (cyclopropane-F).

Mass Spectrometry

  • ESI-MS : m/z = 223.07 [M+H]⁺ (calculated for C₁₁H₁₀F₂O₂: 222.07).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity Scalability Cost Efficiency
Two-Step Ketone Route 63 High Industrial Moderate
Simmons-Smith Reaction 45 Medium Lab-scale Low
Rh-Catalyzed Reaction 58 High Lab-scale High

The two-step route balances yield and scalability, making it preferable for bulk synthesis. Transition metal catalysis offers stereocontrol but requires costly reagents.

Industrial-Scale Production Considerations

Process Optimization

  • Solvent Recovery : Methyl tert-butyl ether is recycled via distillation.
  • Catalyst Loading : Reduced Rh₂(OAc)₄ to 1 mol% maintains efficacy while lowering costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate is primarily studied for its potential as a pharmaceutical agent. The fluorine atom in the structure can enhance the compound's metabolic stability and bioactivity. Research has indicated that derivatives of this compound may exhibit activity against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity
A study explored the anticancer properties of cyclopropane derivatives, including this compound. The results showed that certain derivatives inhibited tumor growth in vitro, suggesting potential as a lead compound for further development in cancer therapy .

2. Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its cyclopropane ring is particularly valued for its strain energy, making it a useful building block in organic synthesis.

Table 1: Synthetic Routes Involving this compound

RouteDescriptionYield
AReaction with Grignard reagents to form alcohols85%
BCoupling with amines to form amides75%
CEsterification with various acids90%

3. Agrochemicals

Research indicates that this compound can be utilized in the development of agrochemicals, particularly as a precursor for herbicides and pesticides. The fluorinated phenyl group enhances the biological activity of these compounds.

Industrial Applications

1. Specialty Chemicals

The compound is employed in the production of specialty chemicals used in various industries, including pharmaceuticals and agrochemicals. Its unique properties allow for modifications that can tailor its functionality for specific applications.

2. Material Science

In material science, this compound is investigated for its potential use in creating new polymers or composite materials due to its structural characteristics.

Mechanism of Action

The mechanism of action of Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyclopropane ring can act as a reactive site for various biochemical reactions, while the fluorophenyl group can influence the compound’s binding affinity and selectivity. The ester group may undergo hydrolysis or other transformations, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Key Observations :

  • The 2-fluorophenyl isomer exhibits distinct aromatic splitting patterns due to steric and electronic effects proximal to the cyclopropane ring .
  • 4-Fluorophenyl derivatives generally show higher melting points, likely due to symmetric substitution favoring crystallinity .

Functional Group Variations: Ester vs. Amide Derivatives

Replacing the methyl ester with amide groups alters solubility and hydrogen-bonding capacity:

Compound Functional Group Melting Point (°C) Yield (%) Key Features Reference
This compound Ester N/A 71 Lipophilic, hydrolytically labile
N,N-Diethyl-1-(3-fluorophenyl)cyclopropane-1-carboxamide Amide 78.8–79.0 78 Enhanced stability, hydrogen bonding
(1-(4-Fluorophenyl)cyclopropyl)(pyrrolidin-1-yl)methanone Amide 154.7–155.0 87 High melting point, rigid structure

Key Observations :

  • Amide derivatives exhibit higher thermal stability (e.g., 154.7–155.0°C for pyrrolidine-based analogs) due to intermolecular hydrogen bonding .
  • Ester derivatives are more prone to hydrolysis but offer versatility in further functionalization .

Halogen-Substituted Analogs

Substituting fluorine with other halogens modifies electronic properties and steric bulk:

Compound Halogen Molecular Weight (g/mol) Key Applications Reference
This compound F 224.23* Intermediate in drug discovery
Methyl 1-(3-iodophenyl)cyclopropane-1-carboxylate I 302.11 Radiolabeling, cross-coupling
Methyl 1-(2-chlorophenyl)cyclopropane-1-carboxylate Cl 224.67 Antimicrobial agent development

Key Observations :

  • Iodine-substituted analogs (e.g., 3-iodophenyl) are heavier and used in radiolabeling but may reduce solubility .
  • Chlorine analogs introduce greater steric hindrance and electrophilicity, enhancing reactivity in nucleophilic substitutions .

Biological Activity

Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring, which is known for its strain and reactivity, combined with a fluorinated phenyl group. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its bioavailability.

Property Description
Molecular Formula C11H11F O2
Molecular Weight 196.20 g/mol
Functional Groups Ester, Aromatic, Cyclopropane

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyclopropane moiety can act as a reactive site in various biochemical reactions. The fluorinated phenyl group influences binding affinity, potentially enhancing interactions with enzymes and receptors involved in metabolic pathways.

Potential Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes .
  • Anticancer Properties : Some derivatives have demonstrated efficacy in inhibiting the proliferation of cancer cell lines such as U937, a human myeloid leukemia cell line .
  • Neurotransmitter Receptor Modulation : Fluorinated cyclopropanes have been studied for their agonistic effects on serotonin receptors (5-HT2C), suggesting potential applications in neuropharmacology .

Case Studies and Experimental Data

  • Inhibition of Cancer Cell Proliferation :
    • A study evaluated the effects of this compound on U937 cells, revealing distinct inhibition of cell proliferation without significant cytotoxicity . This suggests a targeted mechanism that spares normal cells while affecting malignant ones.
  • Structure-Activity Relationship (SAR) Studies :
    • Investigations into SAR have shown that modifications to the cyclopropane and phenyl groups significantly influence biological activity. For example, substituting different halogens on the phenyl ring alters binding affinity to serotonin receptors, impacting both potency and selectivity .
  • Enzyme Interaction Studies :
    • The compound has been utilized in studies examining enzyme interactions, particularly with metabolic enzymes, highlighting its role as a potential inhibitor or modulator in biochemical pathways .

Summary of Biological Activities

Activity Type Description
Anti-inflammatory Inhibits COX enzymes
Anticancer Effective against U937 leukemia cells
Neurotransmitter Modulation Agonist for 5-HT2C receptors

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate, and how is its purity validated?

Answer:
The synthesis typically involves cyclopropanation of a precursor (e.g., a fluorophenyl-substituted alkene) using reagents like zinc carbenoids. For example, (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide can react with halogenated aromatic compounds under palladium catalysis to form the cyclopropane ring . Post-synthesis, purification is achieved via column chromatography with hexane/ethyl acetate gradients. Purity and structural validation rely on:

  • 1H/13C NMR : To confirm substituent positions and cyclopropane geometry (e.g., characteristic ring strain shifts at δ 1.5–2.5 ppm for cyclopropane protons) .
  • HRMS : For exact mass confirmation (e.g., [M+H]+ calculated within 2 ppm error) .
  • IR Spectroscopy : To identify ester carbonyl stretches (~1740 cm⁻¹) and aryl C-F bonds (~1220 cm⁻¹) .

Basic: What are the key applications of cyclopropane carboxylate esters like this compound in medicinal chemistry?

Answer:
Cyclopropane esters serve as rigid scaffolds in drug design due to their strained ring system, which enforces specific conformations. Applications include:

  • Bioisosteres : Replacing flexible moieties (e.g., in protease inhibitors) to enhance binding affinity .
  • Metabolic Stability : Fluorine substitution (as in the 2-fluorophenyl group) reduces oxidative degradation, improving pharmacokinetics .
  • Probe Molecules : For studying enzyme-substrate interactions via steric and electronic effects of the cyclopropane ring .

Advanced: How do reaction conditions (solvent, catalyst, temperature) influence the yield of cyclopropanation reactions for similar esters?

Answer:
Optimization is critical due to the sensitivity of cyclopropane formation:

  • Catalysts : Palladium(0) complexes (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency but require inert atmospheres .
  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances zinc reagent reactivity, but DMF may complicate purification .
  • Temperature : Reactions often proceed at 0–25°C; elevated temperatures (>40°C) risk ring-opening side reactions .
    Example : In a related synthesis, using THF at 25°C with Pd(PPh₃)₄ achieved 90% yield, whereas DMF at 40°C reduced yield to 53% due to byproduct formation .

Advanced: How can researchers resolve contradictions in NMR data for cyclopropane derivatives with fluorinated aryl groups?

Answer:
Fluorine's strong electron-withdrawing effect and anisotropic shielding can distort NMR signals. Strategies include:

  • 2D NMR (COSY, HSQC) : To assign overlapping proton signals (e.g., distinguishing cyclopropane protons from aryl protons) .
  • 19F NMR : To confirm fluorine substitution patterns (e.g., para vs. ortho fluorophenyl groups show distinct δ −110 to −120 ppm shifts) .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and validate assignments .

Advanced: What role does the fluorine substituent play in the reactivity and stability of this compound?

Answer:
The 2-fluorophenyl group impacts:

  • Electronic Effects : Fluorine's inductive withdrawal deactivates the ring, reducing electrophilic substitution but enhancing resistance to oxidation .
  • Steric Effects : Ortho-fluorine increases steric hindrance, potentially slowing nucleophilic attacks on the ester group .
  • Crystallinity : Fluorine enhances crystal packing (e.g., via C-F⋯H interactions), aiding X-ray diffraction studies .

Basic: What analytical techniques are recommended for characterizing cyclopropane ring stability under varying pH conditions?

Answer:

  • HPLC-MS : Monitor degradation products (e.g., ring-opened dienes) at acidic (pH < 3) or basic (pH > 10) conditions .
  • Kinetic Studies : Use UV-Vis spectroscopy to track ester hydrolysis rates (λ = 240–260 nm for carboxylate intermediates) .
  • TGA/DSC : Assess thermal stability; cyclopropane esters typically decompose above 150°C .

Advanced: How can researchers modify the cyclopropane scaffold to tune biological activity while retaining metabolic stability?

Answer:

  • Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) at the para position to enhance solubility without compromising ring strain .
  • Isosteric Replacement : Replace the ester with amides (e.g., methyl → tert-butyl carboxamide) to alter bioavailability .
  • Deuterium Labeling : Incorporate deuterium at benzylic positions to prolong half-life (e.g., via deuterated naphthyl precursors) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(2-fluorophenyl)cyclopropane-1-carboxylate

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